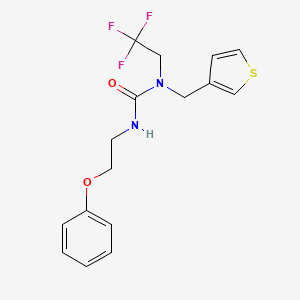

3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Description

3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic urea derivative characterized by a trifluoroethyl group, a thiophen-3-ylmethyl substituent, and a phenoxyethyl moiety. The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, while the thiophene ring contributes π-π stacking interactions and electronic effects critical for target binding .

Structural studies of similar compounds (e.g., ) suggest that hydrogen-bonding networks involving urea’s carbonyl and amine groups play a key role in crystal packing and intermolecular interactions . Computational tools like SHELX and ORTEP-3 (–3) are instrumental in elucidating these structural features.

Properties

IUPAC Name |

3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S/c17-16(18,19)12-21(10-13-6-9-24-11-13)15(22)20-7-8-23-14-4-2-1-3-5-14/h1-6,9,11H,7-8,10,12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQSFOOBTODCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)N(CC2=CSC=C2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea” typically involves multiple steps:

Formation of the Phenoxyethyl Intermediate: This can be achieved by reacting phenol with an appropriate alkylating agent such as 2-chloroethyl ether under basic conditions.

Formation of the Thiophenylmethyl Intermediate: Thiophene can be alkylated using a suitable alkyl halide, such as chloromethyl thiophene, in the presence of a base.

Formation of the Trifluoroethyl Intermediate: This can be synthesized by reacting trifluoroacetic acid with an appropriate amine to form the trifluoroethylamine.

Coupling to Form the Urea Compound: The final step involves coupling the three intermediates with an isocyanate or carbodiimide reagent to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenoxyethyl and thiophenylmethyl groups can undergo oxidation reactions, potentially forming phenolic or sulfoxide derivatives.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Phenolic or sulfoxide derivatives.

Reduction: Amines.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Chemistry

Catalysis: Compounds with urea linkages are often used as catalysts in organic synthesis.

Materials Science: These compounds can be used in the development of polymers and other advanced materials.

Biology and Medicine

Biological Probes: Used in research to study enzyme mechanisms and protein interactions.

Industry

Agrochemicals: Potential use as herbicides or pesticides.

Coatings and Adhesives: Utilized in the formulation of specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of “3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea” would depend on its specific application. In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity. In materials science, it may contribute to the physical properties of polymers through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Trifluoroethyl vs. Hydroxyethyl/Halogenated Groups

Thiophene vs. Phenyl/Aromatic Systems

Phenoxyethyl Chain vs. Rigid Moieties

- The phenoxyethyl chain in the target compound likely increases solubility compared to rigid frameworks like oxaadamantyl () but may reduce binding specificity due to conformational flexibility .

Biological Activity

3-(2-Phenoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a phenoxyethyl group, a thiophen-3-ylmethyl moiety, and a trifluoroethyl group, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 358.47 g/mol. The presence of the urea functional group is significant as it facilitates hydrogen bonding and influences the compound's solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.47 g/mol |

| Functional Groups | Urea, Phenoxy, Thiophene |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Phenoxyethyl Intermediate : React phenol with an alkylating agent such as 2-chloroethyl ether under basic conditions.

- Formation of the Thiophenylmethyl Intermediate : Alkylate thiophene using chloromethyl thiophene in the presence of a base.

- Formation of the Trifluoroethyl Intermediate : React trifluoroacetic acid with an appropriate amine.

- Coupling to Form the Urea Compound : Combine the three intermediates using an isocyanate or carbodiimide reagent to create the final urea linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. The structural components allow it to modulate biochemical pathways involved in pain perception and inflammation. For instance, compounds with similar urea linkages have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Anticancer Activity

Research indicates that derivatives of urea compounds can possess significant anticancer properties. In vitro studies have demonstrated that certain thiourea derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells . The unique combination of thiophene and urea in this compound may enhance its interaction with cancer-related biological targets.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been noted. Urea derivatives have been reported to exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or interfering with metabolic processes .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related thiourea compounds on human cancer cell lines. Compounds similar to this compound showed GI50 values ranging from 15 to 30 μM against various cancer types .

- Inflammation Models : In animal models of inflammation, urea derivatives demonstrated reduced edema and pain response when administered prior to inflammatory challenges, indicating their potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.